Methomyl

Content Navigation

CAS Number

Product Name

IUPAC Name

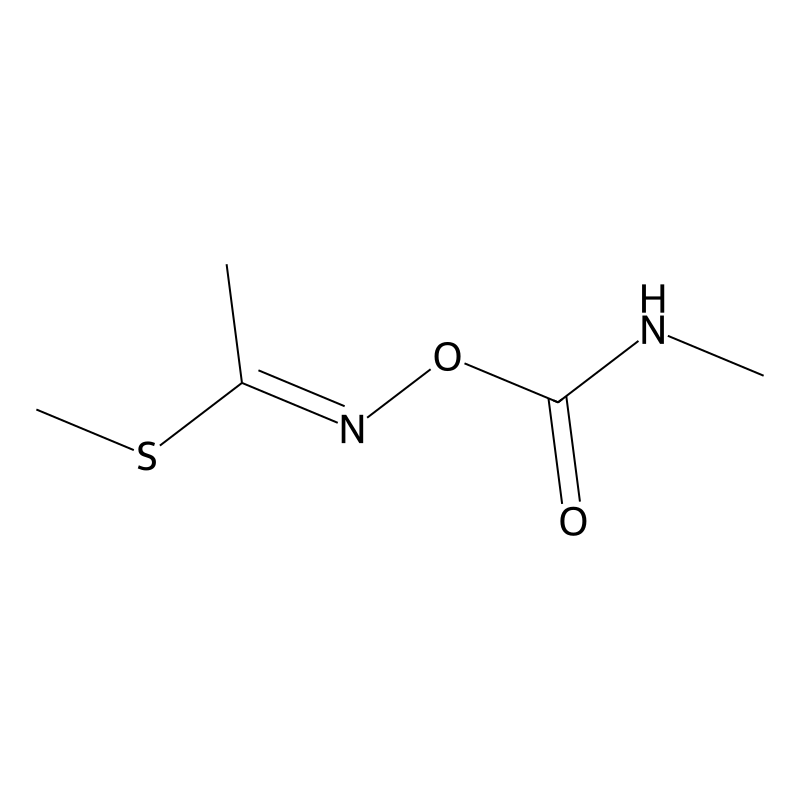

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Methomyl Degradation in Contaminated Soil/Water Environments

Scientific Field: Environmental Science

Summary of Application: Methomyl is a broad-spectrum oxime carbamate used to control arthropods, nematodes, flies, and crop pests. Biodegradation is considered a cost-effective and eco-friendly approach to the removal of pesticide residues.

Methods of Application: Oxidation, incineration, adsorption, and microbial degradation methods have been developed to remove insecticidal residues from soil/water environments.

Results or Outcomes: Several species of methomyl-degrading bacteria have been isolated and characterized, including Paracoccus, Pseudomonas, Aminobacter, Flavobacterium, Alcaligenes, Bacillus, Serratia, Novosphingobium, and Trametes.

Degradation of Methomyl in Aqueous Solution Using Microwave-Induced Plasma Technology

Scientific Field: Environmental Science and Pollution Research

Summary of Application: Methomyl, a typical carbamate pesticide, was once widely used in agriculture for its excellent broad-spectrum insecticidal effect.

Methods of Application: An electrode-free discharge microwave-induced plasma technology was used to rapidly and efficiently degrade methomyl in aqueous solution.

Results or Outcomes: Under the optimized parameters (P=140 W, D=0 mm, R=0.5 L/min), 78.4% removal of 50 mg/L of methomyl was achieved after 8 min.

Methomyl is a broad-spectrum insecticide belonging to the carbamate class, introduced in 1966. Its chemical formula is C₅H₁₀N₂O₂S, and it is primarily used to control a variety of insect pests, including arthropods, nematodes, and flies, in agricultural settings. Methomyl functions as an anticholinesterase agent, inhibiting the enzyme acetylcholinesterase, which leads to an accumulation of acetylcholine in the synaptic cleft and results in overstimulation of the nervous system. This compound is highly toxic to humans and wildlife, classified as a Restricted Use Pesticide due to its potential health risks .

Methomyl acts as a cholinesterase inhibitor. Cholinesterase is an enzyme essential for normal nerve function. Methomyl binds to cholinesterase, preventing it from breaking down acetylcholine, a neurotransmitter. This leads to an accumulation of acetylcholine at nerve synapses, causing overstimulation of the nervous system and ultimately death in severe cases [, ].

Physical and Chemical Properties

Methomyl is highly toxic to humans, livestock, wildlife, and beneficial insects [, ]. Exposure can occur through inhalation, ingestion, or skin contact. Symptoms of poisoning include nausea, vomiting, diarrhea, dizziness, muscle weakness, respiratory problems, and in severe cases, death []. Due to its high toxicity, proper safety precautions are essential when handling methomyl, including wearing personal protective equipment (PPE) and following all labelled instructions [].

- Hydrolysis: Methomyl can be hydrolyzed in the presence of water, leading to the formation of less toxic metabolites.

- Oxidation: This process involves the cleavage of various bonds (C-N, C-S, N-O) within the methomyl molecule .

- Microbial Degradation: Specific bacteria can metabolize methomyl through catabolic pathways, resulting in its breakdown into non-toxic products .

The biological activity of methomyl is primarily characterized by its role as an insecticide. It acts on the nervous system of insects, causing paralysis and death upon exposure. In humans and other mammals, methomyl can lead to severe cholinergic symptoms such as increased salivation, muscle twitching, respiratory distress, and potentially fatal respiratory arrest if ingested or inhaled . Chronic exposure has been linked to various health issues, prompting regulatory scrutiny regarding its use.

Methomyl synthesis involves several steps:

- Preparation of Thioester: The initial step involves creating a thioester compound.

- Formation of Oxime: The thioester is then reacted to form an oxime.

- Final Product Formation: The final step combines methyl isocyanate with the produced oxime to yield methomyl .

This multi-step synthesis highlights the complexity involved in producing this insecticide.

Studies on methomyl interactions focus on its toxicological effects and its interactions with biological systems:

- Cholinesterase Inhibition: Methomyl's primary mechanism involves inhibiting acetylcholinesterase activity, leading to toxic effects in both insects and mammals.

- Environmental Interactions: Methomyl's high solubility in water raises concerns about groundwater contamination and its effects on aquatic ecosystems .

Research continues into how methomyl interacts with various environmental factors and organisms.

Methomyl shares structural similarities with other carbamate pesticides but exhibits unique characteristics that distinguish it from them. Below are some comparable compounds:

| Compound Name | Chemical Formula | Key Differences |

|---|---|---|

| Carbaryl | C₁₁H₁₃N₃O₂ | Less toxic than methomyl; broader application range |

| Propoxur | C₉H₁₁N₃O₂ | Used primarily in household pest control; lower toxicity |

| Aldicarb | C₇H₁₄N₂O₄S | Highly toxic; primarily used for soil application |

| Oxamyl | C₇H₉N₃O₂S | Similar mode of action but less persistent in soil |

Methomyl's unique profile as a highly toxic anticholinesterase agent makes it particularly effective yet hazardous compared to these similar compounds .

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

1.2946 @ 24 °C referred to water @ 4 °C

1.3 g/cm³

1.29 at 75 °F

(75 °F): 1.29

LogP

log Kow= 0.60

1.24

Odor

Decomposition

... /Methomyl/ decomposes rapidly in alkaline solns & in moist soils.

DT50 following leaf application /is about/ 3-5 days. Rapidly degraded to carbon dioxide & acetonitrile with incorporation into natural plant components.

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Mechanism of Action

Methomyl was among 24 pesticides tested for interactions with the estrogen receptor (ER) and the androgen receptor (AR) in transactivation assays. Estrogen-like effects on MCF-7 cell proliferation and effects on CYP19 aromatase activity in human placental microsomes were also investigated. Methomyl weakly stimulated aromatase activity.

Lannate 1 -(methomyl) was incubated with erythrocytes of rats at different concentrations. ... There was a decrease in the activities of superoxide dismutase and glutathione reductase after 1/2 and 16 hour of Lannate addition. There was also a decrease in the amount of glutathione. The inhibition of enzyme activities and the decrease in glutathione concentration were dose independent. The results suggest that Lannate toxicity might lead to hemolysis, oxidation of hemoglobin and finally induced erythropenia. /Lannate/

Vapor Pressure

0.0000054 [mmHg]

5.4X10-6 mm Hg @ 25 °C

Vapor pressure at 25 °C: negligible

0.00005 mmHg at 77 °F

(77 °F): 0.00005 mmHg

Pictograms

Acute Toxic;Environmental Hazard

Other CAS

19928-35-9

Absorption Distribution and Excretion

... The course of therapy & symptoms for a patient who had attempted suicide by ingesting about 2.25 g of methomyl /was reported/. At 6 hr postingestion, methomyl was present in the blood at 1.61 ppm & in the urine at 10.91 ppm; at 15 hr, levels were 0.04 ppm in the blood & 0.25 ppm in the urine; & at 22 hr, methomyl was not detectable in the samples.

Near complete (95-98%) absorption of a single 5 mg/kg oral dose of 14 carbon-labeled methomyl occurred in female CD or male rats. Male rats fed 14 carbon-labeled methomyl eliminated almost all of the labeled material in 24 hr. 10% or less of the original radiolabel was found in the whole body & organs one day after treatment. Urine (25%), respiratory carbon dioxide (25%), & acetonitrile (50%) accounted for most of the recovered radioactivity. No parent methomyl appeared in the urine.

One hour after the dermal applications of (14)C-methomyl to mice ..., 2.9% of the dose was present in blood, 5% in liver and 56% in the remaining carcass. After 8 h the distribution was 6.1% in blood, 3.3% in liver, 3.8% in the gastrointestinal tract and smaller amounts (< 1%) in other individual tissues. The remaining carcass contained 15% of the original dose ... .

For more Absorption, Distribution and Excretion (Complete) data for METHOMYL (8 total), please visit the HSDB record page.

Metabolism Metabolites

Wikipedia

Use Classification

INSECTICIDES

Methods of Manufacturing

General Manufacturing Information

It was introduced, in 1966, as exptl insecticide-nematocide by EI Du Pont de nemours & Co ... under code number "Du Pont 1179", trade mark 'Lannate' & protected by US patent 3576834 & 3639633. ... following soil treatment it is taken up by roots & translocated ... this method is generally less effective than foliar treatment.

Nu-Bait III, produced by Griffin Corp, has been discontinued

An insecticide microcapsule consisting essentially of a core of methomyl surrounded by a cover of non-crosslinked, all aromatic polyurea. The polyurea is formed by dispersing a solution of methylene chloride, methomyl, and toluene-2,4-diisocyanate of at least 95% purity in aqueous medium creating a dispersion of liquid microspheres. The ratio of toluene-2,4-diisocyanate to methomyl is 1:4 to 3:1 by weight and the ratio of methylene chloride to methomyl is about 2:1 to 3:1 by weight. Hardening the liquid microspheres is achieved by adding an aqueous alkali to the dispersion with the ratio of aqueous alkali to toluene-2,4-diisocyanate being about 0.25:2 to 2:1 on a molar basis and removing the methylene chloride.

Analytic Laboratory Methods

Determination of six N-methylcarbamates incl methomyl in vegetables and fruits by high performance liq chromatography is described.

Determination of N-methylcarbamate pesticides, incl methomyl, in well water by liq chromatography with post-column fluorescence derivatization is described. Mean recoveries for all 9 substances at the approx concn of 8 and 40 ppb are in excess of 95%.

A simple and specific method of determining methomyl residues in selected vegetables, grains, and soil is described. The method is based on the modification of a qualitative test for aldoxime and ketoxime methomyl is converted to oxime and hydroxylamine by alkali and acid treatment. An amount of 0.625 ppm methomyl can be determined in a 40 g sample of selected vegetables, grains, and soils.

For more Analytic Laboratory Methods (Complete) data for METHOMYL (11 total), please visit the HSDB record page.

Clinical Laboratory Methods

A thin-layer chromatographic method with flame-ionization for the quantitative evaluation of methomyl (S-methyl N-(methylcarbamoyl)oxy)thioacetimidate) in serum and urine is described. Methomyl in biological fluids was separated and purified simply and rapidly by passing the samples through a Sep Pak C-18 silica cartridge, in contrast to the complicated pretreatment required in conventional methods. The detection limit was 0.07 ug in the spotted volume using Chromarod A with acetone-hexane (1:4, v/v) as the solvent system. The recoveries were 104.0% in serum, and 98.5% in urine. Further, the method showed good precision; the coefficient of variation was 2.4% in serum, and 4.0% in urine. The reproducibility was satisfactory and this method could be performed far more simply and rapidly than the conventional ones.

Storage Conditions

Interactions

Combined effects of pesticides & ozone pollutants on pinto bean seedlings were examined. The insecticides diazinon & methomyl were applied to pinto bean seedlings at the recommended concns of 1 oz/3 gal water & 0.5 lb/100 gal water respectively. Both insecticides interacted with ozone applied at rates of 30 /part per hundred/ to produce /noteworthy/ alterations in foliar injury for the bean seedlings.

Compounds with synergistic effects (assessed as either excess mortality or greater inhibition of blood cholinesterase activity) included carbaryl, ronnel, methyl parathion, & mevinphos. Dimethoate was antagonistic; a mixture with methomyl inhibited cholinesterase 53% less than predicted. Compounds producing only additive effects included endosulfan & diflubenzuron. In mice, pretreatment with butylated hydroxyanisole (BHA) for 4 days reduced the LD50 of methomyl by a factor of 2.2-3.2.

Oximes may form a toxic complex with the carbamate & may diminish atropine effectiveness, & in many cases, are not necessary to revert the intoxication.

Stability Shelf Life

At room temp, aq solns undergo slow decomp. The rate of decomp increases at higher temps, in the presence of sunlight, on exposure to air, 7 in alkaline media.

Methomyl is stable in solid form & in aq solns at pH 7.0 or less ... .

Dates

2: Van Scoy AR, Yue M, Deng X, Tjeerdema RS. Environmental fate and toxicology of methomyl. Rev Environ Contam Toxicol. 2013;222:93-109. Review. PubMed PMID: 22990946.

3: Meng SL, Chen JZ, Hu GD, Song C, Fan LM, Qiu LP, Xu P. Effects of chronic exposure of methomyl on the antioxidant system in liver of Nile tilapia (Oreochromis niloticus). Ecotoxicol Environ Saf. 2014 Mar;101:1-6. doi: 10.1016/j.ecoenv.2013.10.020. Epub 2014 Jan 7. PubMed PMID: 24507119.

4: Buchweitz JP, Bokhart M, Johnson M, Lehner A. Determination of methomyl in the stomach contents of baited wildlife by gas chromatography-mass spectrometry. J Vet Diagn Invest. 2013 Nov;25(6):744-9. doi: 10.1177/1040638713505564. Epub 2013 Oct 8. PubMed PMID: 24105381.

5: Lee DK, Cho NH, Kim OH, Go J, Kim TH, Cha KC, Kim H, Lee KH, Hwang SO, Cha YS. Evaluation of cardiac function using transthoracic echocardiography in patients with myocardial injury secondary to methomyl poisoning. Cardiovasc Toxicol. 2015 Jul;15(3):269-75. doi: 10.1007/s12012-014-9295-6. PubMed PMID: 25410938.

6: Meng SL, Chen JZ, Xu P, Qu JH, Fan LM, Song C, Qiu LP. Hepatic antioxidant enzymes SOD and CAT of Nile tilapia (Oreochromis niloticus) in response to pesticide methomyl and recovery pattern. Bull Environ Contam Toxicol. 2014 Apr;92(4):388-92. doi: 10.1007/s00128-014-1232-7. Epub 2014 Feb 17. PubMed PMID: 24531323.

7: Guanggang X, Diqiu L, Jianzhong Y, Jingmin G, Huifeng Z, Mingan S, Liming T. Carbamate insecticide methomyl confers cytotoxicity through DNA damage induction. Food Chem Toxicol. 2013 Mar;53:352-8. doi: 10.1016/j.fct.2012.12.020. Epub 2012 Dec 22. PubMed PMID: 23266502.

8: Meng SL, Qu JH, Fan LM, Qiu LP, Chen JZ, Xu P. Responses of glutathione-related antioxidant defense system in serum of Nile tilapia (Oreochromis niloticus) exposed to sublethal concentration of methomyl and recovery pattern. Environ Toxicol. 2015 Apr;30(4):483-9. doi: 10.1002/tox.21925. Epub 2013 Nov 25. PubMed PMID: 24273132.

9: Meng S, Qiu L, Hu G, Fan L, Song C, Zheng Y, Wu W, Qu J, Li D, Chen J, Xu P. Effects of methomyl on steroidogenic gene transcription of the hypothalamic-pituitary-gonad-liver axis in male tilapia. Chemosphere. 2016 Dec;165:152-162. doi: 10.1016/j.chemosphere.2016.09.024. Epub 2016 Sep 17. PubMed PMID: 27643660.

10: Hernández-Moreno D, de la Casa-Resino I, Maria Flores J, González-Gómez MJ, María Neila C, Soler F, Pérez-López M. Different enzymatic activities in carp (cyprinus carpio L.) as potential biomarkers of exposure to the pesticide methomyl. Arh Hig Rada Toksikol. 2014 Sep 29;65(3):311-8. doi: 10.2478/10004-1254-65-2014-2538. PubMed PMID: 25274935.

11: Meng SL, Hu GD, Qiu LP, Song C, Fan LM, Chen JZ, Xu P. Effects of chronic exposure of methomyl on the antioxidant system in kidney of Nile tilapia (Oreochromis niloticus) and recovery pattern. J Toxicol Environ Health A. 2013;76(15):937-43. doi: 10.1080/15287394.2013.825893. PubMed PMID: 24156696.

12: Barakat NA, Nassar MM, Farrag TE, Mahmoud MS. Effective photodegradation of methomyl pesticide in concentrated solutions by novel enhancement of the photocatalytic activity of TiO2 using CdSO4 nanoparticles. Environ Sci Pollut Res Int. 2014 Jan;21(2):1425-35. doi: 10.1007/s11356-013-2027-9. Epub 2013 Aug 6. PubMed PMID: 23917741.

13: Bisht S, Chauhan R, Kumari B, Singh R. Fate of thiodicarb and its metabolite methomyl in sandy loam soil under laboratory conditions. Environ Monit Assess. 2015 Jul;187(7):429. doi: 10.1007/s10661-015-4640-1. Epub 2015 Jun 13. PubMed PMID: 26070994.

14: Lin CM. Methomyl poisoning presenting with decorticate posture and cortical blindness. Neurol Int. 2014 Feb 17;6(1):5307. doi: 10.4081/ni.2014.5307. eCollection 2014 Jan 17. PubMed PMID: 24744847; PubMed Central PMCID: PMC3980147.

15: Chaouali N, Amira D, Zitouni E, Gana I, Nouioui A, Khelifi F, Belwaer I, Masri W, Ghorbal H, Hedhili A. [Acute poisoning with anticholinesterase carbamate pesticides: methomyl-lannate®]. Ann Biol Clin (Paris). 2014 Nov-Dec;72(6):723-9. doi: 10.1684/abc.2014.0999. French. PubMed PMID: 25486668.

16: Fan C, Horng CY, Li SJ. Structural characterization of natural organic matter and its impact on methomyl removal efficiency in Fenton process. Chemosphere. 2013 Sep;93(1):178-83. doi: 10.1016/j.chemosphere.2013.05.027. Epub 2013 Jun 17. PubMed PMID: 23786814.

17: Lau ET, Karraker NE, Leung KM. Temperature-dependent acute toxicity of methomyl pesticide on larvae of 3 Asian amphibian species. Environ Toxicol Chem. 2015 Oct;34(10):2322-7. doi: 10.1002/etc.3061. Epub 2015 Aug 14. PubMed PMID: 25959379.

18: El-Demerdash F, Dewer Y, ElMazoudy RH, Attia AA. Kidney antioxidant status, biochemical parameters and histopathological changes induced by methomyl in CD-1 mice. Exp Toxicol Pathol. 2013 Sep;65(6):897-901. doi: 10.1016/j.etp.2013.01.002. Epub 2013 Jan 29. PubMed PMID: 23375192.

19: Meng SL, Qiu LP, Hu GD, Fan LM, Song C, Zheng Y, Wu W, Qu JH, Li DD, Chen JZ, Xu P. Responses and recovery pattern of sex steroid hormones in testis of Nile tilapia (Oreochromis niloticus) exposed to sublethal concentration of methomyl. Ecotoxicology. 2016 Dec;25(10):1805-1811. Epub 2016 Sep 22. PubMed PMID: 27660065.

20: Mirmohseni A, Houjaghan MR. Measurement of the pesticide methomyl by modified quartz crystal nanobalance with molecularly imprinted polymer. J Environ Sci Health B. 2013;48(4):278-84. doi: 10.1080/03601234.2013.743779. PubMed PMID: 23374046.